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3-Mercapto-2-pentanone - 67633-97-0

3-Mercapto-2-pentanone

Catalog Number: EVT-310749
CAS Number: 67633-97-0
Molecular Formula: C5H10OS
Molecular Weight: 118.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Mercapto-2-pentanone is a sulfur-containing organic compound with a potent, pungent aroma often described as "catty" or "sulfury". [, , ] It is a significant volatile compound found in various foods, particularly those that undergo thermal processing like cooking or roasting. [, , ] In food science, 3-mercapto-2-pentanone is recognized as a key contributor to the characteristic aroma of cooked meat. [, , ] It is generated through the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occur during heating. [, , ]

2-Methyl-3-furanthiol

Compound Description: 2-Methyl-3-furanthiol is a potent sulfur-containing aroma compound with a meaty aroma. It is formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives many foods their flavor. [, , , , , , , , , ]

Relevance: 2-Methyl-3-furanthiol is frequently studied alongside 3-Mercapto-2-pentanone in the context of Maillard reactions, particularly in model systems containing cysteine and sugars like ribose and xylose. Both compounds contribute significantly to the overall aroma profile of cooked meat and other foods. [, , , , , , ] Their co-occurrence suggests shared or interconnected formation pathways during thermal processing.

2-Furfurylthiol

Compound Description: 2-Furfurylthiol is a volatile sulfur compound that possesses a roasted coffee-like aroma. Similar to 2-Methyl-3-furanthiol, it is also a product of the Maillard reaction and contributes to the desirable aroma of various cooked foods. [, , , , , ]

Relevance: Like 3-Mercapto-2-pentanone, 2-Furfurylthiol is frequently identified in studies analyzing the volatile profiles of cooked meat and model Maillard reaction systems. [, , ] This co-occurrence suggests potential interactions or shared precursors during their formation.

2-Mercapto-3-pentanone

Compound Description: 2-Mercapto-3-pentanone, an isomer of 3-Mercapto-2-pentanone, is another sulfur-containing volatile compound found in cooked meat. [, , , ]

Relevance: The close structural similarity and frequent co-occurrence of 2-Mercapto-3-pentanone with 3-Mercapto-2-pentanone in cooked meat and Maillard reaction model systems suggest potential shared formation pathways or interconversion between these isomers during heating. [, , , ]

3-Mercapto-2-butanone

Compound Description: 3-Mercapto-2-butanone is a sulfur-containing volatile compound often described as having a sulfurous or rotten odor. [, ]

Relevance: 3-Mercapto-2-butanone, like 3-Mercapto-2-pentanone, is a volatile sulfur compound often studied in the context of Maillard reactions and meat flavor. [, ] While structurally similar, their contrasting aroma profiles highlight the impact of subtle structural variations on sensory perception.

4-Mercapto-3-hexanone

Compound Description: 4-Mercapto-3-hexanone is a sulfur-containing volatile compound identified in roasted white sesame seeds. []

5-Acetyl-2,3-dihydro-1,4-thiazine

Compound Description: 5-Acetyl-2,3-dihydro-1,4-thiazine is a volatile compound characterized by a potent, roasty, popcorn-like aroma. It was first identified in model Maillard reaction systems. [, ]

Relevance: Although structurally distinct from 3-Mercapto-2-pentanone, 5-Acetyl-2,3-dihydro-1,4-thiazine is often found in similar Maillard reaction mixtures. [, ] This co-occurrence suggests potential interactions in the development of complex, roasted aromas in food.

4-Hydroxy-5-methyl-3(2H)-furanone

Compound Description: 4-Hydroxy-5-methyl-3(2H)-furanone, also known as Furaneol, is a well-known aroma compound with a characteristic caramel-like odor. It is formed through various pathways during food processing, including the Maillard reaction. [, ]

Relevance: While not a sulfur-containing compound like 3-Mercapto-2-pentanone, 4-Hydroxy-5-methyl-3(2H)-furanone is frequently studied in the context of Maillard reactions and contributes significantly to the overall aroma profile of cooked foods. [, ] Its presence in model systems studying 3-Mercapto-2-pentanone emphasizes the complex interplay of various aroma compounds in shaping the final flavor profile of food.

5-Hydroxy-3-mercapto-2-pentanone

Compound Description: 5-Hydroxy-3-mercapto-2-pentanone is a key intermediate in thiamine degradation and the subsequent generation of aroma compounds. []

Relevance: This compound is structurally similar to 3-Mercapto-2-pentanone and plays a crucial role in thiamine degradation pathways, which are intertwined with the formation of important aroma compounds in food. []

Overview

3-Mercapto-2-pentanone, with the Chemical Abstracts Service number 67633-97-0, is an organic compound classified as a thiol or mercaptan. It is characterized by the presence of a thiol group (-SH) attached to a pentanone structure, making it an important compound in various chemical applications. The molecular formula of 3-Mercapto-2-pentanone is C5_5H10_{10}OS, and it has a molecular weight of approximately 118.19 g/mol .

Source and Classification

3-Mercapto-2-pentanone is primarily synthesized in laboratory settings and is used as a reagent in organic synthesis and chemical analysis. It falls under the classification of fine chemicals and is recognized for its utility in the production of herbicides, pharmaceuticals, and synthetic dyes .

Synthesis Analysis

Methods

The synthesis of 3-Mercapto-2-pentanone can be achieved through several methods:

  1. Oxidation of Pentane-3-ol: This method involves the oxidation of pentane-3-ol using hydrogen peroxide in the presence of cerium(III) nitrate and lithium bromide. The reaction occurs under controlled temperature conditions (65-70 °C), leading to the formation of 3-Mercapto-2-pentanone with high yields .
  2. Reflux Method: Another method utilizes cerium sulfate and barium bromate in an acetonitrile-water solution of 1-indenol. The mixture is refluxed for two hours, after which the product is isolated through filtration and extraction with dichloromethane, yielding 3-Mercapto-2-pentanone .

Technical Details

Both methods emphasize the importance of controlling reaction conditions such as temperature and pH to achieve optimal yields. The use of chromatography techniques for purification is also highlighted, ensuring that the final product meets purity standards.

Molecular Structure Analysis

Structure

The molecular structure of 3-Mercapto-2-pentanone features a five-carbon chain with a carbonyl group (C=O) at the second position and a thiol group at the third position. This structure can be represented using various notations:

  • InChI Key: SZECUQRKLXRGSJ-UHFFFAOYSA-N
  • SMILES Notation: CCC(S)C(C)=O .

Data

The compound has a boiling point of approximately 52 °C at reduced pressure (11 mmHg) and a flash point of 49 °C, indicating its flammable nature . The refractive index is reported to be around 1.47, which is typical for organic liquids.

Chemical Reactions Analysis

Reactions

3-Mercapto-2-pentanone participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Reactions: The thiol group can act as a nucleophile, participating in reactions with electrophiles.
  2. Condensation Reactions: It can undergo condensation reactions to form thioesters or other derivatives.
  3. Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Technical Details

The reactivity of 3-Mercapto-2-pentanone makes it suitable for applications in organic synthesis where thiols are required as intermediates or end products.

Mechanism of Action

Process

The mechanism by which 3-Mercapto-2-pentanone exerts its effects typically involves its role as a reactive thiol compound that can interact with various biological molecules:

  1. Redox Reactions: The thiol group can undergo oxidation-reduction reactions, influencing cellular processes.
  2. Enzyme Interaction: Thiols often participate in enzyme catalysis, acting as substrates or inhibitors depending on their structural context.

Data

Studies have shown that compounds containing thiol groups like 3-Mercapto-2-pentanone can influence metabolic pathways by modulating enzyme activity through reversible binding mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to slightly turbid liquid.
  • Specific Gravity: Approximately 1.00 at 20 °C.

Chemical Properties

  • Purity: Generally >97% as determined by gas chromatography.
  • Hazard Classification: Classified as flammable and irritant; requires proper handling precautions including protective gear .
Applications

Scientific Uses

3-Mercapto-2-pentanone has several applications across various fields:

  1. Laboratory Reagent: Used extensively in organic synthesis and chemical analysis due to its reactive thiol group.
  2. Pharmaceuticals: Acts as an intermediate in the synthesis of drugs and therapeutic agents.
  3. Agricultural Chemicals: Utilized in the formulation of herbicides owing to its low toxicity profile .
Synthesis and Reaction Pathways of 3-Mercapto-2-pentanone

Maillard Reaction as a Biosynthetic Route for Thiol-Containing Flavor Compounds

The Maillard reaction—a non-enzymatic interaction between reducing sugars and amino acids—serves as the principal biosynthetic pathway for 3-mercapto-2-pentanone (C5H10OS, CAS 67633-97-0) in food systems. This complex network of thermally induced reactions generates key sulfur-containing flavorants that define the sensory profiles of cooked foods. When cysteine pairs with pentose sugars (xylose or ribose), it initiates a cascade that ultimately yields 3-mercapto-2-pentanone through unstable intermediates like 1,4-dideoxyosones. Isotopic labeling studies using [13C5]ribose confirmed that the carbon skeleton of 3-mercapto-2-pentanone remains fully intact within the pentose framework during this process [4].

Thiamine (vitamin B1) degradation provides an alternative Maillard-driven route. Under thermal stress, thiamine decomposes to 5-hydroxy-3-mercapto-2-pentanone, which undergoes dehydration to form 3-mercapto-2-pentanone. This pathway is significantly enhanced in the presence of xylose and cysteine, which collectively generate hydrogen sulfide to facilitate the conversion [2]. The pH environment critically directs reaction selectivity: acidic conditions (pH 3–5) promote 3-mercapto-2-pentanone generation, while neutral/basic conditions (pH 7–8) shift the equilibrium toward 2-methyl-3-furanthiol derivatives [4]. Temperature modulation between 95–140°C further optimizes yield by accelerating intermediate fragmentation while minimizing volatile loss [4] [9].

Table 1: Maillard Reaction Pathways for 3-Mercapto-2-pentanone Formation

Precursor SystemKey IntermediateOptimal ConditionsCharacterization Method
Cysteine + Xylose1,4-DideoxyosonepH 5.0, 95°C, 4hGC-MS, 13C-Labeling [4]
Thiamine + Cysteine5-Hydroxy-3-mercapto-2-pentanonepH 5.5, 140°C, 1hNMR, LC-MS [2]
Ribose + Cysteine4-Hydroxy-5-methyl-3(2H)-furanonepH 5.0, 100°C, 2hHeadspace SPME-GC-MS [4]

The compound’s sensory impact is profound even at trace concentrations (≤0.5 ppb), contributing sulfurous, onion-like notes to meat, aged wines, and fermented products [7] [8]. Its instability necessitates immediate analysis via techniques like headspace SPME-GC-MS, with retention indices standardized across polar (DB-Wax: RI 1358) and non-polar (DB-5: RI 903) chromatographic phases for reliable identification [9].

Catalytic Strategies for Thiol-Ketone Coupling in 3-Mercapto-2-pentanone Synthesis

Chemical synthesis overcomes the low yields inherent to Maillard pathways by employing precision catalysis for carbon-sulfur bond formation. Two industrially viable strategies dominate:

Diketone Sulfuration: 2,3-Pentanedione undergoes regioselective thiolation using hydrogen sulfide (H2S) under Brønsted acid catalysis (e.g., p-toluenesulfonic acid). This reaction proceeds via electrophilic enol activation where H2S attacks the C2 carbonyl, forming an enethiol intermediate that tautomerizes to the stable thione. Catalyst loading (0.5–2 mol%) and H2S pressure (1–3 atm) must be optimized to suppress dithioacetal byproducts .

Transition Metal-Mediated Coupling: Pd-catalyzed cross-coupling between 3-bromo-2-pentanone and thiourea enables C–S bond construction with superior atom economy. Pd(PPh3)4 (5 mol%) in dimethylformamide at 80°C achieves >85% conversion within 4 hours. Copper(I) catalysts (e.g., CuI/l-proline) offer a cheaper alternative but require stoichiometric thiol donors like thiobenzoic acid, complicating purification . Regioselectivity remains challenging with unsymmetrical ketones; Pd systems favor C3-thiolation, whereas Cu catalysts exhibit unpredictable selectivity.

Table 2: Performance of Catalytic Systems for 3-Mercapto-2-pentanone Synthesis

Catalyst SystemReaction ConditionsYield (%)Enantioselectivity (% ee)Limitations
Pd(PPh3)4 (5 mol%)DMF, 80°C, 4h85–92N/ABromoketone cost, Pd leaching
CuI/l-Proline (10 mol%)EtOH, 60°C, 12h70–75≤40 (racemic mixture)Low regioselectivity, byproduct formation
H2SO4 (2 mol%) + H2S25°C, 3 atm, 8h78–85N/AH2S handling hazards

Chiral variants of 3-mercapto-2-pentanone are accessible via enzymatic resolution using lipases (e.g., Candida antarctica Lipase B). Kinetic resolution of racemic N-acetyl derivatives achieves 98% ee but suffers from low throughput (≤50% yield) .

Continuous Flow Reactor Optimization for Scalable Production

Batch synthesis limitations—thermal runaway risks during exothermic thiolation and inconsistent H2S mixing—are circumvented using continuous flow reactors. These systems enhance mass/heat transfer while minimizing hazardous intermediate accumulation. A tubular reactor with segmented gas-liquid flow achieves 94% conversion for the H2S-based route, far exceeding batch performance (78%) . Key parameters include:

  • Residence Time: 8–12 minutes at 50°C (vs. 8h in batch)
  • Reactor Geometry: Microchannel designs (500 µm diameter) enable precise temperature control
  • Catalyst Immobilization: Heterogeneous acids (e.g., sulfonated silica) packed in fixed beds eliminate catalyst separation

Table 3: Continuous Flow Reactor Parameters for 3-Mercapto-2-pentanone Synthesis

Reactor TypeTemperature (°C)Pressure (atm)Residence Time (min)Conversion (%)Throughput (g/h)
Tubular (Gas-Liquid Segmented)503.08–1294120
Microchannel (SiC Structured)705.05–88885
Packed Bed (Sulfonated SiO2)602.510–159165

In-line purification via membrane-based H2S scavengers (e.g., zinc oxide nanoparticles) reduces downstream processing costs. Real-time FTIR monitoring allows adaptive control of reactant stoichiometry, particularly crucial for thiol stabilization against oxidation. The product stream is stabilized with 0.1% calcium carbonate to prevent radical-mediated degradation during storage—a critical consideration given the thiol group’s susceptibility to oxidation [6]. Flow systems also facilitate direct derivatization; for instance, immediate acetylation produces stable thioester flavor precursors used in delayed-release applications [8].

Properties

CAS Number

67633-97-0

Product Name

3-Mercapto-2-pentanone

IUPAC Name

3-sulfanylpentan-2-one

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3

InChI Key

SZECUQRKLXRGSJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)C)S

Solubility

insoluble in water; miscible in alcohol

Canonical SMILES

CCC(C(=O)C)S

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